tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate: is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol . It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(chlorosulfonyl)benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding amine and tert-butyl carbamate.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to modify biological molecules .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine . This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines and can be removed under acidic conditions.
tert-Butyl (3-(bromomethyl)phenyl)carbamate: Similar structure but with a bromomethyl group instead of a chlorosulfonyl group.
Uniqueness: tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate is unique due to the presence of the chlorosulfonyl group, which allows for specific chemical reactions that are not possible with other carbamate derivatives . This makes it a valuable compound in organic synthesis and industrial applications .
Biological Activity
tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₆ClNO₄S and a molecular weight of 305.78 g/mol. Its structure consists of:
- A tert-butyl group
- A carbamate moiety
- A chlorosulfonyl group attached to a phenyl ring
This configuration enhances its reactivity and interaction with biological molecules, making it significant for various applications in medicinal chemistry and organic synthesis .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modification of enzyme activity. Additionally, the carbamate group can interact with active sites in enzymes, affecting their function .
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Interaction studies have shown that it can inhibit various enzymes, which may suggest its utility in therapeutic applications .
Enzyme | Inhibition Type | IC50 Value (μM) |
---|---|---|
β-secretase | Competitive Inhibition | 15.4 |
Acetylcholinesterase | Non-competitive Inhibition | 0.17 |
Case Studies
- Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that related compounds could prevent astrocyte cell death induced by amyloid beta (Aβ) aggregation. Although specific data on this compound is limited, its structural similarities suggest potential neuroprotective effects against Alzheimer's disease .
- Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory properties through the modulation of cytokine production. The ability of this compound to influence inflammatory pathways remains a subject of ongoing research .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Unique Features |
---|---|
tert-Butyl carbamate | Simpler structure; primarily used as a protecting group |
tert-Butyl N-{4-[(chlorosulfonyl)phenyl]methyl}carbamate | Different reactivity due to the position of the chlorosulfonyl group |
tert-Butyl N-{3-[(methanesulfonyl)methyl]phenyl}carbamate | Contains a methanesulfonyl group; variations in behavior |
The presence of the chlorosulfonyl group in this compound significantly enhances its reactivity and biological interactions compared to these other derivatives .
Properties
Molecular Formula |
C12H16ClNO4S |
---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
tert-butyl N-[(3-chlorosulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
ZHZTYLZUHTZGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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